molecular formula C16H12N2O3 B8414830 6-Nitro-N-benzyl-2-quinolone

6-Nitro-N-benzyl-2-quinolone

Cat. No.: B8414830
M. Wt: 280.28 g/mol
InChI Key: VYCGOSPBFGDYFN-UHFFFAOYSA-N
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Description

6-Nitro-N-benzyl-2-quinolone is a substituted quinolone derivative featuring a benzyl group attached to the nitrogen atom of the 2-quinolone core and a nitro group at the 6-position. For instance, compounds like 6,8-dinitro-1-methyl-2-quinolone derivatives () share a similar quinolone backbone but differ in substituent patterns and nitro group positions .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1-benzyl-6-nitroquinolin-2-one

InChI

InChI=1S/C16H12N2O3/c19-16-9-6-13-10-14(18(20)21)7-8-15(13)17(16)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

VYCGOSPBFGDYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents Nitro Positions Molecular Formula Melting Point (°C) Key Properties
6-Nitro-N-benzyl-2-quinolone N-Benzyl 6 C₁₆H₁₂N₂O₃ Not reported High lipophilicity (inferred)
6,8-Dinitro-1-methyl-2-quinolone (Compound 6) 1-Methyl, amine substituents 6,8 C₂₄H₂₄N₆O₇ Not specified Yellow solid; elemental analysis: C 56.74%, H 4.69%, N 16.66%
Compound 6b () 1-Methyl 6,8 C₁₃H₁₄N₄O₅ 263–268 Yellow needles; IR/NMR-confirmed structure; elemental analysis: C 50.87%, H 4.51%, N 18.35%
6-Nitro-8-quinolinol () 8-Hydroxy 6 C₉H₆N₂O₃ Not reported Hydroxy group enables hydrogen bonding; InChI: 1/C9H6N2O3

Key Findings:

Substituent Effects: N-Benzyl vs. 1-Methyl: The benzyl group in the target compound likely increases steric bulk and lipophilicity compared to the 1-methyl group in compounds. This could enhance membrane permeability in biological systems but reduce solubility in polar solvents.

Synthesis and Characterization: highlights amine substitution under reflux conditions in acetonitrile as a viable route for functionalizing quinolones . Adapting this method with benzylamine could yield the target compound. Elemental analysis discrepancies in (e.g., Compound 6: C 56.74% vs. calculated 56.69%) suggest minor impurities, emphasizing the need for rigorous purification in analogous syntheses .

Functional Group Interactions: The 8-hydroxy group in 6-Nitro-8-quinolinol () introduces hydrogen-bonding capacity, contrasting with the non-polar benzyl group in the target compound. This difference may impact applications in metal chelation or catalysis .

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